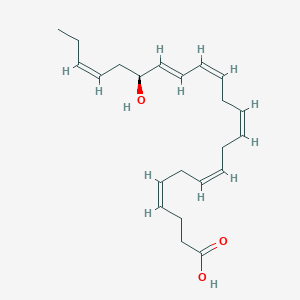
17S-Hdha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17(S)-HDoHE is a polyunsaturated fatty acid that is (4Z,7Z,10Z,13Z,15E,19Z)-docosa-4,7,10,13,15,19-hexaenoic acid carrying a hydroxy substituent at the 17S-position. It is a metabolite of docosahexaenoic acid in human blood and mouse brain, and serves as a precursor to 17(S)-resolvins. It has a role as a mouse metabolite, an animal metabolite and a human xenobiotic metabolite. It is an enantiomer of a 17(R)-HDoHE.
Aplicaciones Científicas De Investigación
PPARα/γ Dual Covalent Modifier and Agonist
17-Hydroxy docosahexaenoic acid (17-HDHA) is an oxidized form of docosahexaenoic acid (DHA) and is recognized as a specialized proresolving mediator. A further oxidized product, 17-oxodocosahexaenoic acid (17-oxoDHA), has been found to activate peroxisome proliferator-activated receptors γ (PPARγ) and PPARα, classifying it as an α/γ dual agonist. Notably, 17-oxoDHA binds to PPARγ and PPARα covalently, distinguishing it as the first in a novel class of PPAR agonists, specifically a PPARα/γ dual covalent agonist (Egawa et al., 2016).
Synthesis and Applications
The oxidation of docosahexaenoic acid (DHA) to 17(S)-HDHA using soybean lipoxygenase, in the presence of the reducing agent TCEP, has been accomplished with high yield and high enantio excess. This strategy has been demonstrated for the synthesis of other fatty acids and for the gram-scale synthesis of 17(S)-HDHA, highlighting its potential in various applications (Itoh et al., 2016).
Role in Pain Sensitivity and Osteoarthritis Pain
17-HDHA, but not D- or E-series resolvins, has been associated with increased heat pain thresholds and reduced osteoarthritis pain in humans. This association is independent of the levels of docosahexaenoic acid (DHA), suggesting a specific role of 17-HDHA in modulating pain sensitivity and providing relief in osteoarthritis pain (Valdes et al., 2017).
Potential Adjuvant in Influenza Vaccination
17-HDHA has shown potential as a new class of adjuvant in influenza vaccination. It has been observed to enhance the adaptive immune response, increasing antigen-specific antibody titers and the number of antibody-secreting cells. The increased antibody production mediated by 17-HDHA offers more protection against live pH1N1 influenza infection in mice, suggesting its potential use in improving vaccine efficacy (Ramon et al., 2014).
Coronary Arterial Dilation
17S-HDHA, derived from docosahexanoic acid (DHA), has been shown to induce coronary arterial dilation. It activates large conductance Ca2+-activated K+ (BKCa) channels in coronary arterial smooth muscle cells, leading to vasodilation. This action represents a significant mechanism potentially mediating the beneficial actions of DHA in coronary circulation (Li et al., 2011).
Treatment for Obesity-Associated Inflammation
Impaired local production of proresolving lipid mediators, including 17-HDHA, in obesity contributes to chronic low-grade inflammation, a crucial factor in obesity-driven metabolic deterioration. 17-HDHA treatment in obese mice reduced adipose tissue expression of inflammatory cytokines, increased adiponectin expression, and improved glucose tolerance and insulin sensitivity. These findings suggest 17-HDHA as a novel treatment option for obesity-associated complications (Neuhofer et al., 2013).
Propiedades
Nombre del producto |
17S-Hdha |
|---|---|
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 |
Clave InChI |
SWTYBBUBEPPYCX-YTQNUIGOSA-N |
SMILES isomérico |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
SMILES canónico |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)
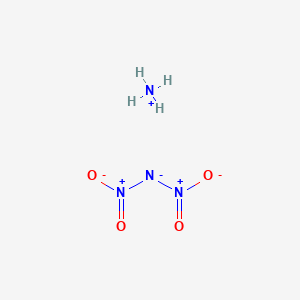
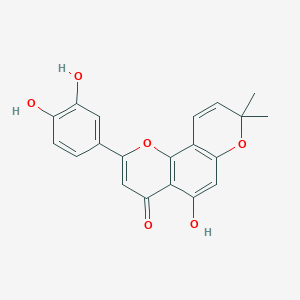
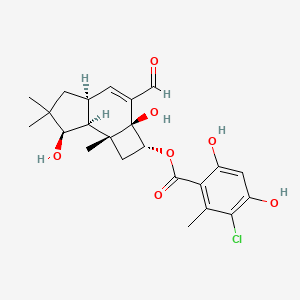
![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)

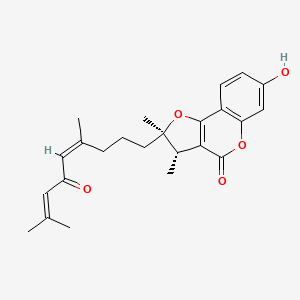

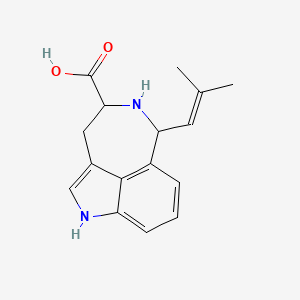
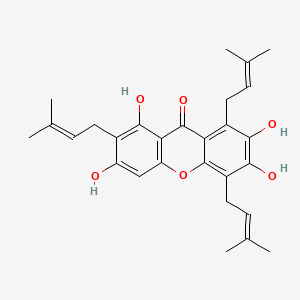
![4-[3-(1h-Imidazol-4-yl)propyl]piperidine](/img/structure/B1247739.png)
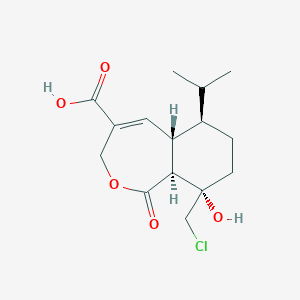
![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)